molecular formula C7H9BO3 B151179 2-Hydroxy-5-methylphenylboronic acid CAS No. 259209-21-7

2-Hydroxy-5-methylphenylboronic acid

Cat. No.: B151179
CAS No.: 259209-21-7
M. Wt: 151.96 g/mol
InChI Key: OJSKCZZLOSEKPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methylphenylboronic acid typically involves the reaction of 2-bromo-4-methylphenol with n-butyllithium, followed by the addition of trimethyl borate and subsequent hydrolysis . The reaction conditions are as follows:

    Step 1: A solution of n-butyllithium (1.7 M in hexane) is slowly added to a cooled (-80°C) solution of 2-bromo-4-methylphenol in dry ether.

    Step 2: The mixture is allowed to warm to room temperature and stirred for 2 hours.

    Step 3: Trimethyl borate is added, and the mixture is stirred for an additional period.

    Step 4: The reaction mixture is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Substituted phenylboronic acids.

Scientific Research Applications

2-Hydroxy-5-methylphenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyphenylboronic acid
  • 4-Hydroxyphenylboronic acid
  • 5-Methyl-2-phenylboronic acid

Comparison

2-Hydroxy-5-methylphenylboronic acid is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring. This combination provides distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For example, the methyl group can influence the electronic properties of the compound, making it more suitable for specific coupling reactions .

Properties

IUPAC Name

(2-hydroxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSKCZZLOSEKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595160
Record name (2-Hydroxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259209-21-7
Record name (2-Hydroxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxy-5-methylphenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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